N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Discovery and Antitumor Activity
The compound N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide shows promise in cancer research, particularly as an orally active histone deacetylase (HDAC) inhibitor. Zhou et al. (2008) identified a related compound, MGCD0103, which selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations. This inhibition blocks cancer cell proliferation and induces several antitumor activities, including histone acetylation, p21 (cip/waf1) protein expression, cell-cycle arrest, and apoptosis. MGCD0103's oral bioavailability and significant antitumor activity in vivo highlight its potential as an anticancer drug (Zhou et al., 2008).
Heterocyclic Synthesis
The compound's structural motif is beneficial in heterocyclic synthesis. Mohareb et al. (2004) demonstrated the utility of related thiophene compounds in generating a variety of heterocyclic derivatives, such as pyrazole, isoxazole, and pyrimidine, through reactions with nitrogen nucleophiles. These synthetic pathways offer a foundation for creating diverse molecules with potential biological activity (Mohareb et al., 2004).
Capillary Electrophoresis
In analytical chemistry, Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for separating imatinib mesylate and related compounds, showcasing the analytical versatility of thiophene-based compounds. This method emphasizes the importance of precise separation techniques in quality control and drug development (Ye et al., 2012).
Photosensitive Materials
The synthesis of photosensitive poly(benzoxazole) precursors by Ebara et al. (2003) highlights another area of application. These precursors, derived from related compounds, show significant potential in developing advanced materials with applications in photoresist technologies and other areas requiring controlled light sensitivity (Ebara et al., 2003).
Safety And Hazards
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-18(12-3-4-15-16(8-12)23-11-22-15)20-9-13-2-1-6-19-17(13)14-5-7-24-10-14/h1-8,10H,9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXTWYOWGZJRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide |
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